molecular formula C11H14F3NO B13599805 3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine

3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine

Cat. No.: B13599805
M. Wt: 233.23 g/mol
InChI Key: QUUCZYKLSXRJOP-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine is an organic compound with the molecular formula C11H14F3NO It is characterized by the presence of a trifluoromethyl group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-(2-methoxyphenyl)propan-1-amine
  • 3,3,3-Trifluoro-2-(2-methylphenyl)propan-1-amine
  • 3,3,3-Trifluoro-2-(2-methoxy-4-methylphenyl)propan-1-amine

Uniqueness

3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased stability and lipophilicity, compared to similar compounds .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3,3,3-trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-7-3-4-10(16-2)8(5-7)9(6-15)11(12,13)14/h3-5,9H,6,15H2,1-2H3

InChI Key

QUUCZYKLSXRJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CN)C(F)(F)F

Origin of Product

United States

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